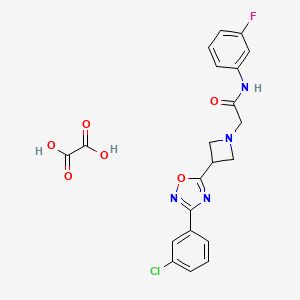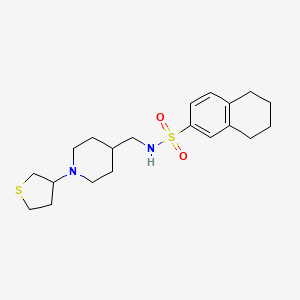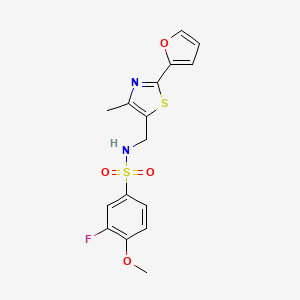![molecular formula C24H20O3 B2740946 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate CAS No. 331460-42-5](/img/structure/B2740946.png)
4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Organic compounds are typically named according to the IUPAC nomenclature system. They can have complex structures which are often represented using structural formulas or 3D models .
Synthesis Analysis
The synthesis of organic compounds often involves multiple steps, each requiring specific reagents and conditions . Retrosynthetic analysis is a technique often used to plan the synthesis, which involves working backwards from the target molecule to identify possible precursors .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including addition, substitution, elimination, and rearrangement reactions . The specific reactions that a compound undergoes depend on its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, density, and reactivity, can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Metabolic Functions and Enzymatic Activities
Metabolic Pathways Involving Phenylacetate Derivatives Research on Pseudomonas acidovorans demonstrates how phenylacetate derivatives undergo enzymatic degradation, indicating a potential application in bioremediation or biochemical pathway elucidation (Hareland et al., 1975). This study suggests the enzyme 4-hydroxyphenylacetate 1-hydroxylase plays a crucial role in the initial hydroxylation step, which could be relevant in designing biocatalytic processes for the modification or breakdown of similar compounds.
Synthetic Applications The production of D-phenylglycine from racemic mixtures via penicillin G acylase highlights the use of enzymes in synthesizing specific chiral compounds, which may have implications for synthesizing derivatives of the compound (Bossi et al., 1998). Such enzymatic processes could be adapted for selective synthesis or modification of phenyl phenylacetate derivatives.
Chemical Synthesis and Reactivity Studies on the synthesis of novel compounds, such as the work on furobenzopyrones, provide insights into the reactivity and potential chemical transformations of phenylacetate derivatives. This might offer a foundation for exploring new synthetic routes or chemical reactions involving "4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate" (Pandey et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-18-7-12-21(13-8-18)23(25)16-11-19-9-14-22(15-10-19)27-24(26)17-20-5-3-2-4-6-20/h2-16H,17H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDSITHVMQXXKU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2740864.png)
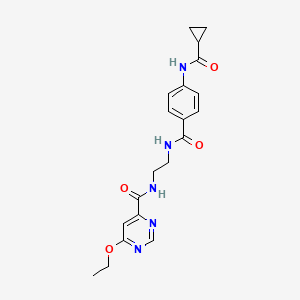

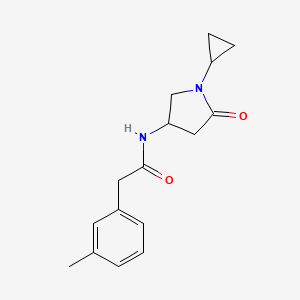
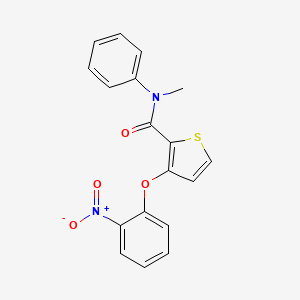
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)
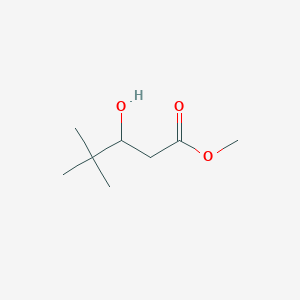
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2740875.png)

![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

